4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl
Overview
Description
“4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl” is a chemical compound. It is related to (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone . This compound is used for chemical probe synthesis and contains a light-activated benzophenone, alkyne tag, and bromine synthetic handle .
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position . Protocols for the functionalizing deboronation of alkyl boronic esters could potentially be applied .Molecular Structure Analysis
The molecular structure of “4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl” can be analyzed using computational Density Functional Theory (DFT) and related methodologies . Single-crystal X-ray diffraction (SCXRD) analysis can also be performed .Chemical Reactions Analysis
The chemical reactions involving “4-Bromo-4’-[(prop-2-en-1-yl)oxy]-1,1’-biphenyl” could potentially involve catalytic protodeboronation of alkyl boronic esters .Scientific Research Applications
1. Inhibitory Activities and Molecular Docking Studies
Biphenyl-based compounds, including those related to 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl, have shown significant anti-tyrosinase activities. A study highlighted the synthesis of biphenyl ester derivatives and their application as tyrosinase inhibitors, demonstrating comparable inhibitions to the standard inhibitor kojic acid. This finding is supported by computational molecular docking studies, revealing that these compounds primarily bind at the active-site entrance of tyrosinase (Kwong et al., 2017).
2. Antimicrobial Potential
In the context of antimicrobial activities, derivatives of 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl have been synthesized and demonstrated excellent antimicrobial properties. A study synthesized compounds by reacting 1-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one with various other elements and confirmed their significant antimicrobial activities (Sherekar et al., 2021).
3. Luminescence and Thermal Properties
A study focused on the synthesis of biphenyl carbazole-based derivatives, including 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl. These compounds exhibited high thermal stabilities and unique luminescence properties, potentially applicable in materials science, especially in areas requiring stable luminescent materials (Tang et al., 2021).
4. Anticancer Activities
In cancer research, a novel bromophenol derivative containing elements related to 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl demonstrated significant anticancer activities on human lung cancer cell lines. The study showed that this derivative could block cell proliferation, induce apoptosis, and deactivate certain pathways crucial for cancer cell survival (Guo et al., 2018).
5. Application in One-Pot Reactions
A recent development in synthetic chemistry involved using 4-bromoacetophenone, a related compound to 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl, in multi-component one-pot reactions. This approach was effective for synthesizing various derivatives with good functional group tolerance, potentially useful in developing new pharmaceuticals or materials (Gu et al., 2017).
Future Directions
properties
IUPAC Name |
1-bromo-4-(4-prop-2-enoxyphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h2-10H,1,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGWTGTWXBSJBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80845077 | |
Record name | 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80845077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl | |
CAS RN |
918823-91-3 | |
Record name | 4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80845077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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